2-(1-(benzoylamino)cyclobutyl)acetamide
Description
2-(1-(Benzoylamino)cyclobutyl)acetamide is a cyclobutane-containing acetamide derivative characterized by a benzoylamino substituent on the cyclobutyl ring. The compound combines a strained four-membered cyclobutane ring with an acetamide backbone, a structure that may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C13H16N2O2/c14-11(16)9-13(7-4-8-13)15-12(17)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H2,14,16)(H,15,17) |
InChI Key |
VQXLQLHGAJVEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(=O)N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(benzoylamino)cyclobutyl)acetamide typically involves the reaction of cyclobutylamine with benzoyl chloride to form the benzoylamino intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production methods for 2-(1-(benzoylamino)cyclobutyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(1-(benzoylamino)cyclobutyl)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where the benzoylamino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 2-(1-(benzoylamino)cyclobutyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biochemical processes.
Medicine: In the field of medicine, 2-(1-(benzoylamino)cyclobutyl)acetamide has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry: Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(1-(benzoylamino)cyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the cyclobutyl ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
- 2-(1-(Benzoylamino)cyclobutyl)acetamide: Features a cyclobutyl ring with a benzoylamino substituent and an acetamide side chain.
- 2-(1-Aminocyclobutyl)acetamide (PubChem): Lacks the benzoyl group, retaining a primary amine on the cyclobutyl ring. This simpler structure may confer higher solubility but reduced stability in biological systems compared to its benzoylated counterpart .
- Naphtho[2,1-b]furan Derivatives () : Replace the cyclobutane ring with a naphthofuran scaffold. These compounds include nitro and acetamide groups, with some derivatives showing antibacterial activity .
Physicochemical Properties and Pharmacokinetic Insights
Table 1: Comparative Properties
Key Research Findings and Hypotheses
Cyclobutane vs. Naphthofuran derivatives’ antibacterial activity suggests that acetamide-containing compounds with aromatic systems are promising for antimicrobial development .
Impact of Benzoylation: The benzoylamino group in 2-(1-(benzoylamino)cyclobutyl)acetamide likely increases lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility. This modification mirrors strategies used in prodrug design .
Unanswered Questions: No direct data on the target compound’s biological activity or toxicity exist in the provided evidence. Further studies comparing its efficacy with naphthofuran derivatives are warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
